molecular formula C19H13BrF3N5O6 B5080082 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide

Cat. No.: B5080082
M. Wt: 544.2 g/mol
InChI Key: BNROMQVRCKXGBR-UHFFFAOYSA-N
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Description

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide is a chemical compound with a unique structure featuring a pyrazole ring, a dinitrophenoxy group, and a bromomethyl substitution. The combination of these elements provides the compound with distinct properties that can be harnessed in various scientific applications.

Properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF3N5O6/c1-10-17(20)18(19(21,22)23)25-26(10)9-16(29)24-11-2-4-14(5-3-11)34-15-7-12(27(30)31)6-13(8-15)28(32)33/h2-8H,9H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNROMQVRCKXGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF3N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes typically involve the condensation of 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole with 4-(3,5-dinitrophenoxy)aniline in the presence of suitable catalysts and solvents. Reaction conditions such as temperature and pH are carefully controlled to optimize yield and purity. Industrial production methods scale up these processes, often incorporating automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects varies based on its application. In biochemical contexts, it interacts with specific molecular targets, influencing pathways such as enzyme activity or signal transduction. The trifluoromethyl and nitrophenoxy groups play key roles in binding interactions, determining the compound's specificity and efficacy.

Comparison with Similar Compounds

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